2-(2,6-dimethoxyphenyl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-6-3-7-12(18-2)13(11)14-10(9-15)5-4-8-16-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYPKUHGPFHIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 2,6 Dimethoxyphenyl Nicotinonitrile
Classical and Established Synthetic Pathways to Nicotinonitrile Core Structures
The synthesis of the nicotinonitrile framework, a substituted pyridine (B92270) ring bearing a cyano group, has been a subject of extensive research due to its prevalence in medicinally important compounds. nih.govekb.eg Established methods typically involve the construction of the pyridine ring through cyclization reactions, often employing readily available starting materials.
Multi-Component Condensation Reactions for Nicotinonitrile Formation
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. mdpi.comnih.govmdpi.com For the synthesis of nicotinonitrile derivatives, one-pot, four-component reactions are particularly prominent. ekb.egmdpi.comnih.gov
A common MCR strategy involves the condensation of an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile (B47326), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). ekb.egnih.gov This approach allows for the direct construction of highly substituted 2-aminonicotinonitriles. The reaction mechanism is believed to proceed through a cascade of reactions, including initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of an enamine (formed from the acetophenone and ammonium acetate), and subsequent intramolecular cyclization and aromatization to yield the stable pyridine ring. nih.govnih.gov The versatility of this method allows for the synthesis of a wide array of nicotinonitrile derivatives by simply varying the substituent on the aldehyde and acetophenone precursors. ekb.egmdpi.com
Utilization of Chalcones and Malononitrile in Nicotinonitrile Synthesis
An alternative, yet closely related, classical pathway involves a two-step process that first synthesizes an α,β-unsaturated ketone, commonly known as a chalcone (B49325). The chalcone is typically prepared via a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. nih.govmdpi.com
In the subsequent and key step, the purified chalcone is reacted with malononitrile and ammonium acetate in a suitable solvent, such as absolute ethanol (B145695), under reflux conditions. nih.govmdpi.com This reaction leads to the formation of the corresponding 2-amino-4,6-diaryl-nicotinonitrile. The chalcone provides the carbon backbone for positions 4, 5, and 6 of the pyridine ring, while malononitrile supplies the cyano group and the carbon at position 3. The amino group at position 2 and the nitrogen atom for the ring are provided by ammonium acetate. This method is robust and has been widely used for the synthesis of various 4,6-diaryl nicotinonitrile derivatives. mdpi.com
Role of Ammonium Acetate and Related Nitrogen Sources in Annulation Processes
Ammonium acetate serves a critical and multifaceted role in the annulation, or ring-forming, processes that lead to the nicotinonitrile core. Its primary function is to act as the nitrogen source for the pyridine heterocycle. ekb.egnih.gov In the reaction medium, ammonium acetate can exist in equilibrium with ammonia (B1221849) and acetic acid. researchgate.net
In the context of MCRs for nicotinonitrile synthesis, ammonia generated from ammonium acetate reacts with the ketone component (e.g., acetophenone) to form an enamine intermediate. nih.gov This enamine is a key nucleophile that participates in a Michael addition reaction with the Knoevenagel condensation product formed between the aldehyde and malononitrile. nih.govnih.gov Furthermore, after the initial cyclization, the elimination of water and subsequent oxidation (often facilitated by air or another component in the reaction mixture) leads to the aromatization of the dihydropyridine (B1217469) intermediate to the final stable nicotinonitrile product. The use of ammonium acetate is favored due to its low cost, ease of handling, and efficiency as a nitrogen donor in these condensation reactions. mdpi.comresearchgate.net
Novel and Green Synthetic Approaches for 2-(2,6-Dimethoxyphenyl)nicotinonitrile
In line with the principles of green chemistry, recent efforts in organic synthesis have focused on developing more environmentally benign and efficient methodologies. For the synthesis of this compound and its analogues, this has translated into the adoption of microwave-assisted synthesis and solvent-free reaction conditions. mdpi.comdavidpublisher.com
Microwave-Assisted Synthesis and Reaction Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. core.ac.uknih.gov The application of microwave irradiation in multi-component reactions for the synthesis of heterocyclic compounds, including nicotinonitriles, is well-documented. mdpi.comnih.gov
In a typical microwave-assisted synthesis of a nicotinonitrile derivative, the reactants (e.g., an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate) are mixed, sometimes with a catalyst, in a solvent or under solvent-free conditions, and irradiated in a dedicated microwave reactor. mdpi.comresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating the cascade of reactions required to form the pyridine ring in minutes rather than hours. core.ac.uknih.gov For instance, the synthesis of 4-aryl-6-indolyl-nicotinonitrile-2-ones via a four-component reaction was successfully achieved using microwave irradiation, demonstrating the utility of this technology. mdpi.com Optimization studies often involve screening different solvents, catalysts, microwave power levels, and reaction times to maximize the yield of the desired product.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives This table is a representative example based on findings for similar heterocyclic syntheses.
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Component Reaction | Conventional | 1-2 hours | ~80% | nih.gov |
| 3-Component Reaction | Microwave | 10-20 minutes | >90% | nih.gov |
| Multi-step Synthesis | Conventional | Several hours | ~70% | core.ac.uk |
Solvent-Free Reaction Conditions and Their Mechanistic Implications
Conducting reactions under solvent-free conditions, or "neat," is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. davidpublisher.com The synthesis of nicotinonitriles via multi-component reactions is particularly amenable to solvent-free protocols. nih.gov
In a solvent-free procedure, the solid or liquid reactants are mixed and heated (either conventionally or via microwave) to initiate the reaction. The absence of a solvent can lead to higher reactant concentrations, which often accelerates reaction rates. Furthermore, in some cases, the product crystallizes directly from the reaction mixture, simplifying purification to a simple wash rather than requiring chromatographic methods. For example, the synthesis of a wide range of nicotinonitrile derivatives has been achieved in excellent yields (68–90%) under solvent-free conditions at 110 °C, catalyzed by a nanomagnetic metal-organic framework. nih.gov
Mechanistically, solvent-free conditions can favor specific reaction pathways. The high concentration of reactants can promote the necessary intermolecular interactions for the cascade of condensation and cyclization steps. The reaction likely proceeds through a molten state or on the surface of a solid catalyst, where the mobility of the reactants is sufficient for the reaction to occur. This approach not only offers environmental benefits but also provides a straightforward and efficient route to complex molecules like this compound. nih.govdavidpublisher.com
Table 2: Examples of Solvent-Free Nicotinonitrile Synthesis This table is a representative example based on reported syntheses of analogous compounds.
| Aldehyde Component | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 110 °C, 40 min | 90% | nih.gov |
| 4-Chlorobenzaldehyde | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 110 °C, 45 min | 88% | nih.gov |
| 4-Nitrobenzaldehyde | Triethylamine | 50 °C | High |
Catalytic Systems Employed in Nicotinonitrile Synthesis
The synthesis of nicotinonitrile derivatives is facilitated by a diverse range of catalytic systems, from traditional acid-base catalysts to modern transition metal complexes and nanomaterials. The choice of catalyst is crucial for reaction efficiency, selectivity, and substrate scope.
One of the most prevalent methods for synthesizing substituted 2-aminonicotinonitriles involves a one-pot, multi-component reaction, often catalyzed by a base or an ammonium salt acting as both a catalyst and a nitrogen source. Ammonium acetate is frequently used in refluxing ethanol to facilitate the condensation of chalcones (or their constituent aldehydes and ketones) with malononitrile. ekb.egmdpi.com In some variations, bases such as potassium carbonate, piperidine, or morpholine (B109124) are employed to promote the necessary condensation and cyclization steps. ekb.eg
More advanced catalytic systems have been developed to enhance reaction rates and yields under greener conditions. For instance, a novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully used as a recyclable catalyst for the four-component synthesis of nicotinonitriles under solvent-free conditions. nih.gov This system operates through a proposed cooperative vinylogous anomeric-based oxidation mechanism and is noted for its high stability and easy separation via an external magnet. nih.gov
For pyridine ring synthesis via the Bohlmann-Rahtz pathway, which involves the reaction of enamines with ethynyl (B1212043) ketones, both Brønsted and Lewis acids are effective catalysts. thieme-connect.comthieme-connect.com Lewis acids such as ytterbium triflate and zinc bromide have been shown to accelerate the Michael addition, isomerization, and cyclodehydration steps, although their use can be limited by the acid sensitivity of certain substrates. thieme-connect.comorganic-chemistry.org
Transition metal catalysts are indispensable for constructing the 2-aryl-substituted pyridine core, particularly when steric hindrance is a factor, as with the 2,6-dimethoxyphenyl group. The Suzuki-Miyaura cross-coupling reaction is a premier method for this purpose. This reaction typically involves the coupling of an aryl halide (e.g., 2-chloronicotinonitrile) with an arylboronic acid. youtube.com While palladium complexes are common, nickel catalysts, such as the air-stable and cost-effective NiCl₂(PCy₃)₂, have proven highly effective for coupling aryl carbamates, sulfamates, and halides, including heterocyclic substrates, in environmentally benign solvents. nih.govnih.gov Copper(II) triflate has also been reported as an efficient catalyst for synthesizing substituted pyridines from propargyl alcohols and amidines. mdpi.com
Table 1: Catalytic Systems for Nicotinonitrile and Related Heterocycle Synthesis
| Catalyst Type | Example(s) | Application | Source(s) |
|---|---|---|---|
| Base / Ammonium Salt | Ammonium Acetate, K₂CO₃, Piperidine | One-pot multi-component synthesis of 2-aminonicotinonitriles | ekb.egmdpi.com |
| Nanomaterial | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Four-component synthesis of nicotinonitriles (solvent-free) | nih.gov |
| Lewis Acid | Ytterbium Triflate (Yb(OTf)₃), Zinc Bromide (ZnBr₂) | Bohlmann-Rahtz pyridine synthesis | thieme-connect.comorganic-chemistry.org |
| Nickel Complex | NiCl₂(PCy₃)₂ | Suzuki-Miyaura cross-coupling of aryl halides/sulfamates | nih.govnih.gov |
| Copper Complex | Copper(II) Triflate (Cu(OTf)₂) | Synthesis of pyridines from propargyl alcohols and amidines | mdpi.com |
| Palladium Complex | [Pd₂(dba)₃] | Allylic amination and Suzuki-Miyaura cross-coupling | rsc.org |
Mechanistic Elucidation of Synthetic Pathways for this compound Formation
While a dedicated study on the synthesis of this compound is not extensively documented, its formation can be understood through established mechanisms for substituted nicotinonitriles. The two primary approaches are building the pyridine ring via condensation reactions or forming the key C-C bond via cross-coupling.
A plausible and widely used pathway is a one-pot, four-component reaction analogous to the Guareschi-Thorpe synthesis. This process would involve 2,6-dimethoxybenzaldehyde, an acetophenone derivative, malononitrile, and an ammonia source like ammonium acetate. nih.gov A proposed mechanism for a similar synthesis suggests the catalyst first activates the aldehyde and an enolizable ketone. nih.gov Ammonia, generated from ammonium acetate, reacts with the activated ketone to form an enamine intermediate (Intermediate II). nih.gov Concurrently, the activated aldehyde undergoes a Knoevenagel condensation with the active methylene (B1212753) compound (malononitrile). The resulting enamine then undergoes a Michael addition to the Knoevenagel product, leading to a complex intermediate that cyclizes, dehydrates, and aromatizes (often via oxidation) to yield the final substituted nicotinonitrile. nih.govnih.gov
An alternative powerful strategy is the Bohlmann-Rahtz pyridine synthesis. thieme-connect.comorganic-chemistry.org This two-step method involves the initial Michael addition of an enamine to an ethynyl ketone, which regioselectively yields an aminodiene intermediate. thieme-connect.com This intermediate is then isolated and subsequently undergoes a heat-induced E/Z isomerization, followed by a cyclodehydration (an electrocyclic reaction) to form the aromatic pyridine ring. thieme-connect.comorganic-chemistry.org The use of ynones instead of enones circumvents the need for a separate oxidation step to achieve aromatization. organic-chemistry.org
More recent approaches utilize [4+2] cycloadditions, where a 2-azadiene acts as the diene component. nih.gov These azadienes can be generated in situ via a catalytic aza-Wittig reaction, which then react with a suitable dienophile (like an enamine) to construct the pyridine ring. nih.gov
Proposed Reaction Intermediates and Transition State Analysis
The synthetic pathways toward nicotinonitriles proceed through several key reactive intermediates. In multi-component condensation reactions, enamine and enol species are fundamental. nih.gov The enamine, formed from a ketone and ammonia, serves as the key nucleophile that attacks an α,β-unsaturated dinitrile (the Michael acceptor), which is itself formed from the Knoevenagel condensation of an aldehyde and malononitrile. nih.govnih.gov
In the Bohlmann-Rahtz synthesis, the defining intermediate is the aminodiene , which is formed from the C-alkylation of the enamine with an ethynyl ketone. thieme-connect.com The stereochemistry of this intermediate is critical; it must adopt the correct conformation (E/Z isomerization) to allow for the subsequent 6π-electrocyclization. organic-chemistry.org The transition state for this cyclodehydration step involves a concerted ring-closure and elimination of water, which is often the rate-limiting step and requires high temperatures, although this can be accelerated by acid catalysis. thieme-connect.comorganic-chemistry.org
For the synthesis of this compound specifically, the transition state of the cyclization step would be significantly influenced by the steric bulk of the 2,6-dimethoxyphenyl group. This steric hindrance would likely raise the energy of the transition state, potentially disfavoring pathways that require the aryl group to move into a crowded position during ring formation. This suggests that a Suzuki-Miyaura cross-coupling onto a pre-formed 2-chloronicotinonitrile ring might be a more viable strategy, as the sterically demanding bond is formed in the final step with a robust catalyst designed to overcome such challenges. nih.govnih.gov
Stereochemical and Regiochemical Control in Syntheses
Regiochemical control is a critical aspect of nicotinonitrile synthesis, ensuring the correct placement of substituents on the pyridine ring. In multi-component syntheses, the regioselectivity is generally well-defined and dictated by the inherent reactivity of the starting materials. For example, the reaction of an α,β-unsaturated ketone, malononitrile, and ammonium acetate reliably produces 2-amino-3-cyanopyridines. The Bohlmann-Rahtz synthesis is also noted for being completely regioselective, with the Michael addition proceeding via enamine C-alkylation to give a specific aminodiene intermediate. thieme-connect.com
The choice of synthetic strategy itself is a primary tool for regiochemical control. For instance, constructing the ring from acyclic precursors fixes the substituent pattern based on the chosen fragments. Alternatively, functionalizing a pre-existing pyridine ring, such as through a Suzuki coupling at a specific halogenated position, offers absolute regiocontrol.
While the final aromatic product, this compound, is achiral, stereochemistry plays a role in the formation of its precursors in certain pathways. As mentioned, the E/Z isomerization of the aminodiene intermediate is a key step in the Bohlmann-Rahtz synthesis. organic-chemistry.org In cycloaddition reactions that produce non-aromatic heterocyclic intermediates, diastereoselectivity can be a significant factor. For example, the 1,3-dipolar cycloaddition of a nitrone with a nitroalkene to form an isoxazolidine (B1194047) ring (a precursor to nicotinoids) can proceed with high cis/trans diastereoselectivity, which is determined by stabilizing secondary orbital interactions in the transition state. mdpi.com
Analogous Synthetic Strategies for Related 2,6-Dimethoxyphenyl-Substituted Heterocycles
The synthetic principles used for nicotinonitriles can be extended to other heterocyclic systems bearing the 2,6-dimethoxyphenyl substituent or its close analogues.
The Hantzsch dihydropyridine synthesis is a classic and versatile method for preparing 1,4-dihydropyridines. A notable example is the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine from o-methoxybenzaldehyde, methyl acetoacetate, and ammonium acetate. nih.gov This three-component condensation highlights a reliable method for introducing ortho-substituted aryl groups at the 4-position of a dihydropyridine ring. nih.gov
For six-membered rings containing two nitrogen atoms, such as pyrimidines , analogous multi-component strategies are effective. The synthesis of 4,6-diaryl pyrimidines can be achieved through the cyclocondensation of chalcones with thiourea (B124793) under basic conditions, followed by alkylation. semanticscholar.org This approach allows for the introduction of various aryl groups at the 4- and 6-positions. A more direct method for synthesizing densely substituted pyrimidines involves the condensation of N-vinyl/aryl amides with cyanic acid derivatives. organic-chemistry.org Furthermore, general methods for pyrimidine (B1678525) synthesis include [3+3] cycloadditions of reagents like acetylacetone (B45752) and urea, followed by condensation with aldehydes. mdpi.com
Fused heterocyclic systems are also accessible. Pyrido[2,3-d]pyrimidines , for example, can be synthesized from substituted nicotinamide (B372718) precursors. nih.gov In one route, a 2-amino-nicotinamide derivative is reacted with chloroacetyl chloride or diethyl oxalate (B1200264) to construct the fused pyrimidine ring, yielding polycyclic structures with potential biological activity. nih.gov
These examples demonstrate that the core strategies of multi-component condensations, cycloadditions, and functionalization of pre-formed rings are broadly applicable to the synthesis of a wide array of heterocycles containing the sterically demanding 2,6-dimethoxyphenyl moiety.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminonicotinonitrile |
| 2-chloronicotinonitrile |
| 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine |
| 4,6-diaryl pyrimidine |
| Acetic Acid |
| Acetone |
| Acetophenone |
| Allyl Bromide |
| Ammonium Acetate |
| Benzyl Chloride |
| Chloroacetic Acid |
| Chloroacetonitrile |
| Chloroacetone |
| Diethyl Oxalate |
| Ethanol |
| Ethyl Bromoacetate |
| Ethynyl ketone |
| Malononitrile |
| Methyl Acetoacetate |
| o-methoxybenzaldehyde |
| Phenylboronic acid |
| Piperidine |
| Potassium Carbonate |
| Propargyl Bromide |
| Pyrido[2,3-d]pyrimidine (B1209978) |
| Thioacetone |
| Thiourea |
| Ytterbium triflate |
Chemical Reactivity and Transformation Chemistry of 2 2,6 Dimethoxyphenyl Nicotinonitrile
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Nitrile Moieties
The chemical character of 2-(2,6-dimethoxyphenyl)nicotinonitrile is defined by its two primary functional regions: the pyridine ring and the nitrile group. The pyridine ring, being a π-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution but activated towards nucleophilic attack. nih.gov Conversely, the nitrile group's carbon atom is electrophilic, making it a target for nucleophiles.
Nucleophilic Substitutions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on pyridine rings preferentially occurs at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.commasterorganicchemistry.com This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com
In this compound, the C2 position is blocked by the dimethoxyphenyl substituent. Therefore, nucleophilic attack would be directed towards the C4 and C6 positions. However, a successful SNAr reaction requires the presence of a good leaving group, such as a halogen, at the target position. In the absence of such a group, direct substitution is not feasible.
Should a derivative, such as 4-chloro-2-(2,6-dimethoxyphenyl)nicotinonitrile, be used, it would be expected to react with various nucleophiles.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Aniline | 4-Anilino-2-(2,6-dimethoxyphenyl)nicotinonitrile |
| Alkoxide | Sodium Methoxide | 4-Methoxy-2-(2,6-dimethoxyphenyl)nicotinonitrile |
| Thiolate | Sodium Thiophenolate | 4-(Phenylthio)-2-(2,6-dimethoxyphenyl)nicotinonitrile |
An alternative strategy to functionalize the pyridine ring involves the N-oxide derivative. Reaction of the parent pyridine with an oxidant (e.g., m-CPBA) would yield the N-oxide, which is significantly more reactive towards both electrophilic and nucleophilic attack. For instance, pyridine N-oxides can be converted to 2-substituted pyridines using Grignard reagents followed by treatment with acetic anhydride. acs.orgorganic-chemistry.orgnih.gov
Reactivity of the Nitrile Group in Derivatization
The nitrile (cyano) group is an exceptionally versatile functional group, serving as a precursor to a wide array of other functionalities. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen atom.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding nicotinamide (B372718) derivative, while complete hydrolysis provides nicotinic acid. colab.ws
This compound → (H₂SO₄, H₂O) → 2-(2,6-dimethoxyphenyl)nicotinamide
2-(2,6-dimethoxyphenyl)nicotinamide → (NaOH, H₂O, heat) → 2-(2,6-dimethoxyphenyl)nicotinic acid
Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgelte.hu This transformation yields 3-(aminomethyl)-2-(2,6-dimethoxyphenyl)pyridine, a valuable building block for further synthesis.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the nitrile to form ketimine intermediates, which can then be hydrolyzed to produce ketones. For example, reaction with phenylmagnesium bromide followed by aqueous workup would yield (2-(2,6-dimethoxyphenyl)pyridin-3-yl)(phenyl)methanone.
Cyclization and Annulation Reactions Involving this compound
The nitrile group is a key participant in reactions that form new rings, leading to the creation of fused heterocyclic systems. researchgate.net These reactions typically involve an intramolecular reaction between the nitrile and another functional group on the pyridine scaffold.
Formation of Fused Heterocyclic Systems
A common strategy for synthesizing fused rings is the Gewald reaction and subsequent cyclizations. wikipedia.orgnih.govresearchgate.net While the Gewald reaction itself builds a thiophene (B33073) ring from different starting materials, the principle of using a cyanopyridine to build an adjacent, fused ring is well-established. For example, thieno[2,3-b]pyridines are often synthesized from 3-cyanopyridine-2(1H)-thiones. researchgate.net
Starting from this compound, one could envision introducing a functional group at the C4 position that could then react with the C3-nitrile. For instance, if a 4-methyl group were present, its deprotonation could create a nucleophilic center to attack the nitrile, a key step in forming a new ring, analogous to the Thorpe-Ziegler cyclization. dntb.gov.uawikipedia.org
A more direct pathway involves reacting a suitable precursor with reagents that build a ring in one or two steps. For instance, reacting 4-amino-2-(2,6-dimethoxyphenyl)nicotinonitrile with formamide (B127407) could potentially lead to the formation of a fused pyrimidine (B1678525) ring, yielding a pyridothienopyrimidine derivative. nih.gov
Table 2: Potential Cyclization Reactions for Fused Ring Synthesis
| Precursor Derivative | Reagent(s) | Fused System Formed |
|---|---|---|
| 2-(2,6-dimethoxyphenyl)-4-methylnicotinonitrile | 1. Strong Base (e.g., NaH) 2. Acid workup | Pyrido[4,3-b]pyridine derivative |
| 4-Amino-2-(2,6-dimethoxyphenyl)nicotinonitrile | Diethyl malonate | Fused Pyridin-2-one |
| 2-(2,6-dimethoxyphenyl)-4-(chloromethyl)nicotinonitrile | Sodium hydrosulfide (B80085) (NaSH) then base | Thieno[3,4-c]pyridine derivative |
Mechanistic Studies of Ring-Closing Reactions
The mechanisms of these ring-closing reactions are fundamental to heterocyclic chemistry. The Thorpe-Ziegler reaction , for example, involves the base-catalyzed intramolecular condensation of a dinitrile. dntb.gov.uasynarchive.com A hypothetical derivative, such as 3-cyano-2-(2,6-dimethoxyphenyl)isonicotinonitrile, would be a prime candidate for this reaction. The mechanism proceeds via:
Deprotonation of the α-carbon of one nitrile group by a strong base.
Nucleophilic attack of the resulting carbanion onto the carbon of the second nitrile group.
Cyclization to form a cyclic enamine.
Acidic hydrolysis to yield the final cyclic ketone.
Another relevant mechanism is the annulation of thiophene rings, as seen in the Gewald reaction . wikipedia.orgorganic-chemistry.org This reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. While not directly applicable to the title compound, it inspires related syntheses where a sulfur-containing nucleophile reacts with the nicotinonitrile to build a thieno[2,3-b]pyridine (B153569) core. researchgate.net This generally involves the reaction of a 2-chloro-3-cyanopyridine (B134404) with a thioglycolate ester, followed by base-catalyzed cyclization.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion provides access to a diverse range of derivatives from a single starting scaffold. youtube.com For this compound, the nitrile group is the primary handle for such transformations. Derivatization is often employed to modify a compound's properties, for instance, to increase its volatility for gas chromatography (GC) analysis. nih.gov
Common derivatization strategies that could be applied to products derived from the title compound include:
Acylation: Converting primary or secondary amines (from nitrile reduction) into amides using acyl chlorides or anhydrides.
Silylation: Converting hydroxyl groups (from hydrolysis and reduction of a potential ester derivative) into silyl (B83357) ethers using reagents like trimethylsilyl (B98337) chloride (TMSCl).
The table below summarizes the key functional group interconversions starting from the nitrile group of this compound.
Table 3: Summary of Functional Group Interconversions of the Nitrile Moiety
| Starting Group | Target Group | Reagents | Reaction Type |
|---|---|---|---|
| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Raney Ni | Reduction |
| Nitrile (-CN) | Amide (-CONH₂) | H₂SO₄ (conc.), H₂O | Partial Hydrolysis |
| Nitrile (-CN) | Carboxylic Acid (-COOH) | H₂SO₄, H₂O, heat or NaOH, H₂O, heat | Full Hydrolysis |
| Nitrile (-CN) | Tetrazole | NaN₃, NH₄Cl | Cycloaddition |
| Nitrile (-CN) | Ketone (-COR) | 1. R-MgBr 2. H₃O⁺ | Grignard Addition/Hydrolysis |
Modifications of the Dimethoxyphenyl Moiety
There is no specific information available in the scientific literature regarding the modification of the 2,6-dimethoxyphenyl group within the context of this compound. Generally, the demethylation of dimethoxy-substituted aromatic rings is a feasible transformation using various reagents. However, no published research details such reactions being performed on this specific molecule.
Advanced Spectroscopic and Crystallographic Studies in Elucidating Molecular Architecture and Reaction Pathways of 2 2,6 Dimethoxyphenyl Nicotinonitrile
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(2,6-dimethoxyphenyl)nicotinonitrile in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom and to understand the compound's conformational dynamics.
The ¹H NMR spectrum provides initial verification of the structure, showing characteristic signals for the protons on both the nicotinonitrile and the dimethoxyphenyl rings. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the quaternary carbons of the nitrile group and the ether linkages.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on established data for nicotinonitrile and dimethoxybenzene derivatives.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Nicotinonitrile H-4 | 8.0 - 8.2 (dd) | 135 - 137 |
| Nicotinonitrile H-5 | 7.3 - 7.5 (dd) | 128 - 130 |
| Nicotinonitrile H-6 | 8.8 - 9.0 (dd) | 152 - 154 |
| Dimethoxyphenyl H-3'/H-5' | 6.6 - 6.8 (d) | 104 - 106 |
| Dimethoxyphenyl H-4' | 7.3 - 7.5 (t) | 130 - 132 |
| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 (s) | 55 - 57 |
| Nitrile (-C≡N) | - | 117 - 119 |
| Nicotinonitrile C-2 | - | 160 - 162 |
| Nicotinonitrile C-3 | - | 110 - 112 |
| Dimethoxyphenyl C-1' | - | 130 - 132 |
| Dimethoxyphenyl C-2'/C-6' | - | 158 - 160 |
Note: dd = doublet of doublets, t = triplet, s = singlet.
Real-time NMR for Reaction Monitoring
The synthesis of this compound, likely involving a cross-coupling reaction such as a Suzuki or Stille coupling, can be meticulously monitored using real-time NMR spectroscopy. rsc.orgnih.gov This technique allows for the direct observation of the reaction progress inside an NMR spectrometer, providing invaluable kinetic data and mechanistic insights. mpg.de By fitting a flow cell to the NMR probe, the reaction mixture can be continuously circulated, and spectra can be acquired at regular intervals. beilstein-journals.org This approach enables the identification and quantification of starting materials, intermediates, byproducts, and the final product as they evolve over time. nih.gov For instance, monitoring the disappearance of the boronic acid or organotin precursor and the simultaneous appearance of the product signal would allow for precise determination of reaction rates and optimization of conditions like temperature, catalyst loading, and reaction time without invasive sampling.
Advanced NMR Techniques for Stereochemical Assignment
Due to the steric hindrance imposed by the two ortho-methoxy groups on the phenyl ring, free rotation around the C-C single bond connecting the two aromatic rings is restricted. This gives rise to atropisomerism, where the molecule adopts a specific, stable conformation in solution. Advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining this preferred conformation. longdom.org
A NOESY experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.com For this compound, a key analysis would be the observation of NOE cross-peaks between the protons of the nicotinonitrile ring (e.g., H-6) and the protons of the dimethoxyphenyl ring (e.g., the methoxy protons). researchgate.net The presence and intensity of these cross-peaks allow for the determination of the time-averaged dihedral angle between the two rings, revealing the molecule's three-dimensional shape in solution. mdpi.comarxiv.org This is essential for understanding how the molecule might interact with biological targets or self-assemble in solution.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of this compound in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and offering an unambiguous view of the molecule's conformation. nih.gov While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, provides a robust model for its expected solid-state architecture. nih.govnih.gov
Table 2: Expected Crystallographic Parameters for this compound Based on data from analogous dimethoxyphenyl-substituted nicotinonitrile structures. nih.gov
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 8.0 - 10.0 |
| b (Å) | 10.0 - 18.0 |
| c (Å) | 10.0 - 12.0 |
| α (°) | 90 (or ~77 for Triclinic) |
| β (°) | 95 - 105 (or ~68 for Triclinic) |
| γ (°) | 90 (or ~85 for Triclinic) |
| Dihedral Angle (Pyridine-Phenyl) | 40° - 50° |
Analysis of Crystal Packing and Supramolecular Assemblies
In the crystal lattice, molecules of this compound will arrange themselves to maximize packing efficiency and favorable intermolecular interactions. Although the molecule lacks strong hydrogen bond donors, its structure allows for a variety of weaker interactions that dictate its supramolecular assembly. researchgate.net These can include:
C-H···N Interactions: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, allowing for weak hydrogen bonds with aromatic or methoxy C-H groups from neighboring molecules.
C-H···O Interactions: The oxygen atoms of the methoxy groups can also act as weak hydrogen bond acceptors.
π-π Stacking: The electron-rich dimethoxyphenyl ring and the electron-deficient nicotinonitrile ring can engage in offset π-π stacking interactions, contributing significantly to the stability of the crystal packing. nih.gov
These interactions combine to form complex three-dimensional networks, and their analysis is crucial for understanding the material's physical properties, such as melting point and solubility.
Conformational Analysis in the Solid State
The X-ray crystal structure provides a static snapshot of the molecule's conformation. A key parameter is the dihedral angle between the planes of the nicotinonitrile and the 2,6-dimethoxyphenyl rings. Due to the significant steric clash that would occur in a planar conformation between the ortho-methoxy groups and the nicotinonitrile ring, a twisted conformation is expected. nih.gov In analogous structures, this dihedral angle is typically observed to be in the range of 40-50 degrees. nih.gov This twist relieves the steric strain while still allowing for some degree of electronic conjugation between the two ring systems. The methoxy groups themselves may also be slightly twisted out of the plane of their attached phenyl ring to minimize steric repulsion. nih.gov
Infrared (IR) and Mass Spectrometry (MS) in Supporting Reaction Outcome and Fragmentation Studies
IR spectroscopy and mass spectrometry are workhorse techniques that provide rapid and essential information to confirm the identity and purity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. The most prominent and diagnostic absorption for this molecule is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, strong band in a relatively uncongested region of the spectrum. spectroscopyonline.com Other characteristic absorptions confirm the presence of the aromatic rings and methoxy groups.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Alkyl C-H (Methoxy) | Stretch | 2980 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O (Aryl Ether) | Asymmetric Stretch | 1260 - 1200 | Strong |
The presence of the sharp peak around 2230 cm⁻¹ is strong evidence for the successful incorporation of the nitrile group. rsc.orglibretexts.org
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint. As an aromatic nitrile, this compound is expected to show a relatively stable molecular ion (M⁺•) peak. miamioh.edulibretexts.org The fragmentation pattern would be dominated by cleavages characteristic of its functional groups:
Loss of a methyl radical (-•CH₃): Cleavage of a methoxy group to form a stable [M-15]⁺ ion is a common pathway.
Subsequent loss of carbon monoxide (-CO): The [M-15]⁺ ion can then lose a molecule of CO to form an [M-43]⁺ ion.
Loss of HCN (-27) or •CN (-26): Fragmentation involving the nitrile group is also expected, leading to peaks at [M-27]⁺ or [M-26]⁺. miamioh.edu
Cleavage of the biaryl bond: This can lead to fragment ions corresponding to the individual dimethoxyphenyl cation or nicotinonitrile cation.
Analysis of these fragments allows for the unambiguous confirmation of the compound's mass and elemental composition, corroborating the data from NMR and IR spectroscopy. whitman.eduyoutube.com
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Investigations
While specific, dedicated spectroscopic studies on this compound are not extensively available in the reviewed scientific literature, a robust understanding of its electronic and photophysical properties can be extrapolated from the analysis of structurally analogous nicotinonitrile derivatives. The combination of UV-Vis absorption and fluorescence spectroscopy serves as a powerful, non-destructive tool to probe the electronic transitions and de-excitation pathways of such conjugated molecular systems. biocompare.comnih.gov
The electronic spectrum of a molecule like this compound is expected to be dominated by high-energy electron promotions from the ground state to various excited states. elte.hu The primary absorption bands in the UV-visible region for such aromatic, heterocyclic compounds typically arise from π→π* transitions within the conjugated system, which includes the dimethoxyphenyl and nicotinonitrile rings. Weaker n→π* transitions, originating from the non-bonding electrons on the pyridine (B92270) nitrogen and methoxy oxygen atoms, may also be present. elte.huresearchgate.net For closely related compounds, such as 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, absorption maxima have been observed, with excitation for fluorescence studies occurring at 332 nm, suggesting significant absorption in this region of the UV spectrum. researchgate.net The absorption profile is influenced by the solvent environment, although these effects are often less pronounced compared to fluorescence phenomena.
Table 1: Postulated UV-Vis Absorption Data for this compound in Various Solvents Note: The following data is a hypothetical representation based on the typical behavior of analogous nicotinonitrile compounds and is intended to be illustrative.
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λabs, nm) |
|---|---|---|
| Toluene (B28343) | 2.4 | ~330 |
| Tetrahydrofuran (THF) | 7.5 | ~332 |
| Dichloromethane (DCM) | 8.9 | ~333 |
| Methanol (MeOH) | 32.7 | ~335 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~336 |
Many nicotinonitrile derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties are highly sensitive to both the molecular structure and the surrounding solvent environment. The structure of this compound features an electron-donating dimethoxyphenyl group and an electron-withdrawing nicotinonitrile moiety, establishing a donor-π-acceptor (D-π-A) framework. In such molecules, photoexcitation can lead to a significant redistribution of electron density, forming an intramolecular charge transfer (ICT) state which is more polar than the ground state.
This ICT character is revealed through solvatochromism—the change in absorption or (more typically) emission color with solvent polarity. mdpi.comsemanticscholar.org For molecules with an ICT excited state, the emission wavelength is expected to exhibit a bathochromic (red) shift as solvent polarity increases. researchgate.net This occurs because polar solvents stabilize the polar excited state more effectively than the less polar ground state, thereby lowering the energy gap for fluorescence. researchgate.net
Detailed studies on 2-amino-4,6-diphenylnicotinonitriles demonstrate this principle clearly. mdpi.com In these analogs, changing the solvent from non-polar toluene to polar aprotic (THF, DMSO) and polar protic (MeOH) solvents results in a significant red shift in the emission maximum. mdpi.com For instance, one analog shows an emission maximum at 397 nm in toluene, which shifts to 416 nm in DCM and 433 nm in DMSO. mdpi.com A similar strong, positive solvatochromism is anticipated for this compound. The position of the methoxy groups can also fine-tune the emission maxima by influencing the donor-acceptor properties of the system. mdpi.com
Table 2: Representative Fluorescence Emission and Solvatochromic Data for Analogous Nicotinonitrile Derivatives Note: This table presents experimental data for structurally similar 2-amino-4,6-diphenylnicotinonitrile compounds to illustrate the expected solvatochromic behavior. Data adapted from reference mdpi.com.
| Solvent | Emission Maxima (λem, nm) - Analog 1 | Emission Maxima (λem, nm) - Analog 2 (with Cl) | Stokes Shift (nm) - Analog 1 (Postulated) |
|---|---|---|---|
| Toluene | 397 | 405 | 67 |
| Tetrahydrofuran (THF) | 407 | 418 | 75 |
| Dichloromethane (DCM) | 396 | 416 | 63 |
| Methanol (MeOH) | 410 | 419 | 75 |
| Dimethyl Sulfoxide (DMSO) | 420 | 433 | 84 |
The difference between the absorption and emission maxima, known as the Stokes shift, is also expected to increase with solvent polarity, reflecting the greater degree of excited-state relaxation and solvent reorganization in more polar environments before emission occurs. researchgate.net The significant Stokes shifts observed for related bipyridine carbonitriles, reaching up to 241 nm in certain cases, highlight the potential for large energy loss via non-radiative pathways post-excitation and significant geometric reorganization between the ground and excited states. chimicatechnoacta.ru
Computational and Theoretical Chemistry of 2 2,6 Dimethoxyphenyl Nicotinonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely used due to its high accuracy-to-cost ratio. nih.gov For 2-(2,6-dimethoxyphenyl)nicotinonitrile, DFT calculations would provide fundamental insights into its geometry, electronic distribution, and chemical reactivity. These calculations typically begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation.
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, reflecting its electron-accepting ability. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. pharmaffiliates.com
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. sigmaaldrich.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more reactive and can be easily polarized. sigmaaldrich.com
Electronegativity (χ): This global reactivity descriptor, which measures a molecule's tendency to attract electrons, can be calculated from the HOMO and LUMO energies. mdpi.com It is a fundamental property for predicting how the molecule will interact with other chemical species.
A hypothetical data table for this analysis would look like this:
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.98 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.87 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.11 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.93 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.06 |
| Chemical Softness | S | 1/η | 0.49 |
Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov
The MEP map uses a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or neutral potential. nih.govnih.gov For this compound, an MEP map would identify the most reactive sites. One would expect to see negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups due to their high electronegativity. Positive potential (blue) might be located on the hydrogen atoms.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. chemicalbook.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles change over time.
For this compound, MD simulations would reveal:
Conformational Landscapes: The molecule is not rigid. The phenyl and dimethoxyphenyl rings can rotate around the single bonds connecting them to the central nicotinonitrile core. MD simulations can explore the different accessible rotational conformations (rotamers), their relative energies, and the energy barriers between them.
Solvent Interactions: When performed in a simulated solvent (like water or an organic solvent), MD can model how solvent molecules arrange around the solute and how they influence its conformation and dynamics.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is instrumental in exploring potential chemical reactions, predicting their mechanisms, and calculating their reaction rates.
Transition State (TS) Calculations: A transition state is the highest energy point along the lowest energy path from reactants to products—a point of no return in a chemical reaction. Locating the TS structure is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Computational methods can search for these fleeting structures, which are often impossible to observe experimentally.
For a chemical transformation, the potential energy surface (PES) or free energy surface (FES) is a plot of the system's energy as a function of one or more reaction coordinates (e.g., bond lengths or angles that change during the reaction).
Mapping the FES provides a "roadmap" of the reaction. It allows researchers to:
Identify all stable intermediates (local minima on the surface).
Locate all transition states (saddle points on the surface).
Determine the lowest-energy pathway connecting reactants, intermediates, and products.
For this compound, one could map the FES for a reaction like its synthesis, hydrolysis of the nitrile group, or its interaction with a biological target.
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient and often provides a good approximation of how the solvent stabilizes charges.
Explicit Solvation Models: Individual solvent molecules are included in the simulation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be critical for accurately modeling reaction energetics.
By calculating the free energy surface both in the gas phase and in different solvents, chemists can quantify how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby explaining observed changes in reaction outcomes.
Ligand-Receptor Interaction Modeling and Binding Mechanism Prediction (Non-Clinical Focus)
The exploration of the potential interactions between small molecules and biological macromolecules through computational methods is a cornerstone of modern medicinal chemistry and chemical biology. For the compound this compound, in silico techniques such as molecular docking and binding energy calculations are pivotal in predicting its behavior at a molecular level. These computational approaches allow for the simulation of the ligand within the binding site of various proteins, providing insights into potential biological targets and the thermodynamics of these interactions. This section delves into the theoretical framework and application of these methods to understand the ligand-receptor dynamics of this compound.
Molecular Docking Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein of known three-dimensional structure. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses to identify the most favorable ones.
While specific molecular docking studies for this compound are not extensively detailed in the public domain, the general methodology can be described. The process would begin with obtaining the 3D structure of the ligand, which can be generated and optimized using quantum chemical calculations. Subsequently, a library of potential protein targets would be selected. These targets could be chosen based on the known biological activities of structurally similar compounds. For instance, nicotinonitrile derivatives have been investigated for a range of activities, and proteins associated with these pathways would be logical candidates for docking studies.
The docking process itself is performed using specialized software that employs algorithms to fit the ligand into the protein's active site. The scoring functions used to rank the docked poses are based on various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of these simulations can highlight which proteins are most likely to bind to this compound, thereby identifying potential biological targets for further experimental validation.
Insights into Binding Affinity from Computational Methods
Beyond identifying potential targets, computational methods can provide quantitative estimates of the binding affinity between a ligand and a protein. This is often expressed as the binding energy, which indicates the strength of the interaction. A lower binding energy typically corresponds to a more stable and higher-affinity complex.
Various computational approaches can be used to estimate binding affinity, ranging from relatively fast but less accurate molecular mechanics-based scoring functions to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These methods calculate the free energy change upon binding, considering contributions from various energetic terms such as van der Waals interactions, electrostatic interactions, and solvation energies.
For this compound, these calculations would provide a theoretical basis for understanding how tightly it might bind to its identified targets. By analyzing the contributions of different energy components, researchers can dissect the driving forces behind the binding event. For example, the dimethoxyphenyl group might engage in hydrophobic interactions within a binding pocket, while the nicotinonitrile moiety could participate in hydrogen bonding or other polar interactions. This detailed energetic breakdown is crucial for understanding the binding mechanism at a molecular level and for guiding the rational design of new derivatives with improved affinity and selectivity.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | Val123, Leu173, Thr183 |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |
This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental or computational results for this compound.
Exploration of 2 2,6 Dimethoxyphenyl Nicotinonitrile in Targeted Academic Applications
Role as a Key Synthetic Intermediate for More Complex Chemical Entities
Nicotinonitrile and its derivatives are well-established as versatile building blocks in organic synthesis. researchgate.netnih.gov The presence of multiple reactive sites—the pyridine (B92270) ring, the electron-withdrawing nitrile group, and any substituents—allows for a wide range of chemical transformations. These reactions enable the construction of more complex, often polycyclic, molecular architectures.
Precursor in Natural Product Synthesis
Building Block for New Heterocyclic Systems
The functional groups within nicotinonitrile derivatives make them ideal starting points for synthesizing novel heterocyclic systems. The nitrile group, in particular, is a versatile handle for cyclization reactions. For instance, 2-aminonicotinonitriles can be subjected to acylation or thioacylation, followed by intramolecular heterocyclization, to yield fused ring systems like pyrido[2,3-d]pyrimidines. nih.gov Similarly, reactions involving the substituents on the pyridine ring can lead to a variety of other heterocyclic structures.
Research on related nicotinonitrile compounds demonstrates this principle effectively. For example, 2,6-diazido-4-methylnicotinonitrile has been converted into corresponding 1,2,3-triazoles. researchgate.net Other studies show that substituted nicotinonitriles can react with nucleophiles like hydrazine (B178648) or primary amines to create new functionalized pyridines or fused pyrazolo[3,4-b]pyridines. researchgate.netsciencepub.net These transformations highlight the potential of the nicotinonitrile core, and by extension 2-(2,6-dimethoxyphenyl)nicotinonitrile, as a foundational element for building diverse chemical libraries.
| Starting Nicotinonitrile Derivative | Reagents | Resulting Heterocyclic System | Reference |
| 2-Amino-1,6-dihydropyridine-3-carboxamide | Chloroacetyl chloride | Pyrido[2,3-d]pyrimidinone | nih.gov |
| 2,6-Diazido-4-methylnicotinonitrile | 1,3-Dicarbonyl compounds | 1,2,3-Triazoles | researchgate.net |
| 2-Chloro-4-aryl-6-aryl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazinyl-nicotinonitrile | sciencepub.net |
| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | 1,3-Diketones | 4-Methyl-6-pyrazolyl-2-chloronicotinonitrile | researchgate.net |
Application in Coordination Chemistry as a Ligand
The structure of this compound contains two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This arrangement allows the molecule to act as a ligand, binding to metal ions to form coordination complexes. It has been demonstrated that molecules containing the cyanopyridine moiety may function as ligands for transition metal ions. nih.gov
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are dictated by the geometry of the metal center and the structure of the organic linker. Pyridine-containing ligands are commonly used as "pillars" or linkers in the construction of 2D and 3D MOF architectures.
Chelation Behavior with Transition Metals
The term chelation refers to the binding of a single ligand to a central metal atom at two or more points. With nitrogen atoms on both the pyridine ring and the nitrile group, this compound has the potential to act as a bidentate chelating ligand. The formation of a five-membered chelate ring involving the C2 carbon, the pyridine nitrogen, the C3 carbon, the cyano carbon, and the cyano nitrogen is conceivable, though potentially strained.
Studies on related structures, such as 2,6-bis(iminomethyl)pyridine derivatives, show that the tridentate N,N,N-coordination to transition metals like cobalt(II), copper(II), and zinc(II) leads to the formation of stable, heptacoordinated compounds. nih.gov This demonstrates the strong affinity of pyridine-based nitrogen ligands for transition metals. While specific experimental data on the chelation behavior of this compound is absent from the literature, its constituent functional groups suggest a capacity for forming stable complexes with various metal ions.
Investigation in Organic Materials Science (Excluding Specific Physical Property Metrics)
The field of organic materials science explores the use of carbon-based molecules in applications such as electronics, photonics, and sensor technology. Nicotinonitrile derivatives have garnered interest in this area due to their distinctive photophysical properties. mdpi.com The inherent charge distribution and potential for extended π-conjugation in these molecules make them candidates for materials with interesting optical and electronic functions.
For example, studies on 2-amino-4,6-diphenylnicotinonitriles have revealed their potential as fluorescent sensors. mdpi.com These molecules exhibit solvent-dependent shifts in their fluorescence emission, a property that can be harnessed for detecting changes in the local environment. The general class of nicotinonitriles has been investigated for applications in organic light-emitting devices (OLEDs) and as nonlinear optical materials. ekb.eg While direct research into the material properties of this compound is not specified in the available sources, its structural similarity to other photoactive nicotinonitriles suggests it could be a candidate for investigation in organic materials science.
Precursors for Fluorescent Organic Materials
The nicotinonitrile framework is a key component in various fluorescent molecules. Research into related compounds, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), has highlighted their promise as fluorescent sensors. mdpi.com These molecules exhibit solvent-dependent shifts in their fluorescence emission spectra, indicating sensitivity to their chemical environment. mdpi.com
For instance, studies on a series of APNs revealed fluorescence emission maxima that varied significantly with the solvent's polarity, ranging from toluene (B28343) to methanol. This solvatochromic behavior is valuable for developing sensors that can probe the properties of different media. The fluorescence properties of these compounds are attributed to intramolecular charge transfer from the electron-donating amino group to the electron-accepting cyano group, a mechanism that could be analogous in other substituted nicotinonitriles. mdpi.com Specifically, certain chloro-substituted APNs have demonstrated enhanced fluorescence, suggesting that substituent choice is critical for tuning photophysical properties. mdpi.com The potential of the nicotinonitrile scaffold is further underscored by its use in accelerating cationic photopolymerization processes, where it can act as a long-wavelength co-initiator. mdpi.com
Components in Supramolecular Assemblies
The directional hydrogen bonding capabilities of the nicotinonitrile moiety make it a valuable building block in supramolecular chemistry. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, while appropriate substituents can serve as donors.
A crystal structure analysis of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, a compound structurally very similar to the subject of this article, provides a clear example of this principle. nih.gov In its crystalline state, this molecule forms centrosymmetric inversion dimers through intermolecular N—H⋯N(nitrile) hydrogen bonds. These dimers are then further linked into one-dimensional chains by N—H⋯O(methoxy) hydrogen bonds. nih.gov This ordered arrangement demonstrates how specific, non-covalent interactions guide the self-assembly of individual molecules into well-defined, higher-order structures. The formation of such assemblies is fundamental to the design of novel materials with tailored properties.
Mechanistic Exploration of Biological Interactions (Excluding Clinical Human Data, Dosage, Safety)
Enzyme Inhibition Mechanism Studies
The pyridine ring is a common scaffold in the design of enzyme inhibitors. Nicotinonitrile derivatives, in particular, have been investigated for their potential to inhibit various enzymes, including those involved in metabolism and cell signaling.
One major area of study is the inhibition of cytochrome P450 (CYP) enzymes. The pyridine scaffold of nicotine (B1678760) itself is a basis for designing inhibitors of CYP2A6, an enzyme involved in its metabolism. nih.gov Research has shown that pyridine derivatives can be developed as potent inhibitors of P450 enzymes, with hydrogen-bonding interactions being crucial for effective binding within the enzyme's active site. nih.gov
Furthermore, nicotinonitriles serve as precursors for more complex heterocyclic systems with significant biological activity. For example, pyrido[2,3-d]pyrimidines synthesized from nicotinamide (B372718) precursors have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival. nih.gov The mechanism involves competitive binding at the ATP-binding pocket of the kinase. Molecular docking studies of these compounds have illuminated the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their high inhibitory potency. nih.gov
Table 1: PIM-1 Kinase Inhibitory Activity of Related Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound | PIM-1 Kinase Inhibition IC₅₀ (nM) | Inhibition (%) |
|---|---|---|
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | 11.4 | 97.8 |
| Compound 10 (a pyrido[2,3-d]pyrimidine derivative) | 17.2 | 94.6 |
| Compound 11 (a pyridotriazine derivative) | 21.4 | 92.1 |
| Compound 6 (a pyrido[2,3-d]pyrimidine derivative) | 34.6 | 89.6 |
| Staurosporine (Reference) | 16.7 | 95.6 |
Data sourced from a study on bioactive pyrido[2,3-d]pyrimidine derivatives. nih.gov
Receptor Binding Profiling and Modulatory Effects
The nicotinonitrile structure is a feature of ligands developed for various receptors. Studies on 2-amino-4,6-diphenylnicotinonitriles (APNs) have indicated their potential as A₂A adenosine (B11128) receptor antagonists. mdpi.com Receptor binding assays are the primary tool for evaluating the affinity and selectivity of such compounds. nih.gov These assays typically measure the displacement of a known radiolabeled ligand from the receptor by the test compound, allowing for the determination of the inhibitory constant (Ki).
In a broader context, pyridine derivatives have been synthesized and tested as potential inhibitors for chemokine receptors, such as CXCR4, which is linked to several disease pathways. researchgate.net The goal of such studies is to identify compounds that bind with high affinity and specificity to the target receptor, thereby modulating its activity. The binding mode of these ligands is often investigated using computational docking studies to understand the structural basis for their affinity and to guide further optimization. researchgate.net
Cellular Pathway Modulation at a Molecular Level
The biological activity of nicotinonitrile-based compounds often stems from their ability to modulate key cellular pathways, leading to outcomes such as cytotoxicity in cancer cells. The antiproliferative effects of these molecules are a strong indicator of their interaction with pathways controlling cell growth, survival, and death.
For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives have shown significant cytotoxicity against human breast cancer cell lines, with one compound demonstrating potency greater than the standard chemotherapy drug Doxorubicin. mdpi.com Similarly, pyrido[2,3-d]pyrimidines derived from nicotinonitrile precursors exhibited remarkable cytotoxicity against both breast (MCF-7) and liver (HepG2) cancer cells. nih.gov
Mechanistic studies on the most potent of these compounds revealed that its cytotoxic effect is mediated through the induction of apoptosis. nih.gov Flow cytometry analysis showed a significant increase in the population of apoptotic cells after treatment. The compound was also found to cause cell cycle arrest at the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. nih.gov This dual action—inducing programmed cell death and halting the cell cycle—is a hallmark of agents that interfere with fundamental cellular signaling pathways and is often linked to the inhibition of specific molecular targets like PIM-1 kinase. nih.gov
Table 2: Cytotoxic Activity (IC₅₀, µM) of Related Nicotinonitrile Derivatives Against Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
|---|---|---|
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | 0.57 | 1.13 |
| Compound 11 (a pyridotriazine derivative) | 1.31 | 0.99 |
| Compound 3 (a 2-amino-4,6-diphenylnicotinonitrile) | 2.85 | Not Tested |
| Doxorubicin (Reference) | 4.17 | Not Tested |
| Staurosporine (Reference) | Not Tested | 5.07 |
Data compiled from studies on 2-amino-4,6-diphenylnicotinonitriles mdpi.com and pyrido[2,3-d]pyrimidine derivatives. nih.gov
Antioxidant Activity Mechanisms
The antioxidant activity of phenolic compounds is well-established, and the 2,6-dimethoxyphenyl group within the target molecule contains a related 2-methoxyphenol moiety. researchgate.net The mechanism of action for phenolic antioxidants typically involves donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This process is often referred to as a hydrogen atom transfer (HAT) mechanism. medcraveonline.com
Structure Activity Relationship Sar and Structure Function Correlations for 2 2,6 Dimethoxyphenyl Nicotinonitrile Analogues
Influence of Substituent Effects on Chemical Reactivity and Selectivity
Substituents on both the dimethoxyphenyl ring and the nicotinonitrile core can profoundly alter the molecule's reactivity and selectivity through a combination of electronic and steric effects. lumenlearning.comucsb.edu These effects are not merely additive but can engage in complex interplay, influencing everything from reaction rates to the stability of intermediates. rsc.orgworktribe.com
Steric Effects: The placement of methoxy (B1213986) groups at both ortho-positions (C2 and C6) of the phenyl ring introduces significant steric hindrance. This bulkiness can restrict the rotation around the C-C bond connecting the phenyl and pyridine (B92270) rings, forcing a specific, non-planar conformation. nih.gov This steric clash plays a critical role in defining the three-dimensional shape of the molecule and can shield the adjacent reactive centers, thereby influencing reaction pathways and selectivity. nih.govmdpi.com For instance, in nucleophilic aromatic substitution reactions, bulky ortho-substituents can dramatically reduce reaction rates by hindering the approach of the nucleophile. rsc.orgworktribe.com
The combined electronic and steric profile of the 2,6-dimethoxyphenyl moiety is summarized in the table below.
| Feature | Effect | Implication on Reactivity and Structure |
| Electronic | Resonance Donation | Increases electron density on the phenyl ring, modulating the electronics of the nicotinonitrile core. |
| Inductive Withdrawal | Minor effect compared to resonance, withdraws electron density through the sigma bond. lumenlearning.com | |
| Steric | Bulkiness | Hinders free rotation around the phenyl-pyridine bond, enforcing a twisted conformation. nih.gov |
| Shielding | Can block or slow the approach of reactants to nearby functional groups. rsc.org |
Modification of the nicotinonitrile core itself is a primary strategy for tuning the molecule's properties. The introduction of different functional groups at the C4, C5, and C6 positions can lead to analogues with widely varying chemical reactivity and potential biological activity.
For example, studies on related compounds like 2-amino-4,6-diphenylnicotinonitriles show that substituents on the phenyl rings at the C4 and C6 positions can significantly alter properties such as fluorescence and cytotoxicity. mdpi.com The introduction of an amino group at the C2 position, creating a 2-aminonicotinonitrile scaffold, is a common structural motif in compounds with a range of biological applications. mdpi.comnih.gov
The reactivity of the nitrile group (C≡N) can also be affected by substituents on the ring. Electron-withdrawing groups elsewhere on the nicotinonitrile core would enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity toward nucleophiles. The position of the substituent is key; its effect is transmitted through the ring's conjugated pi-system. ucsb.edu
Stereochemical Influence on Molecular Recognition and Functional Outcome
Stereochemistry becomes a critical factor when chiral centers are introduced into the molecular structure. Although the parent 2-(2,6-dimethoxyphenyl)nicotinonitrile is achiral, the synthesis of analogues with chiral substituents or the creation of atropisomers (isomers arising from hindered rotation) could lead to enantiomers with distinct biological activities.
Research on structurally related compounds has demonstrated the profound impact of stereochemistry. For example, in a series of 2,5-dimethoxyphenylpiperidines, the two enantiomers displayed markedly different functional profiles at serotonin (B10506) receptors. semanticscholar.orgnih.gov One enantiomer acted as a partial agonist with high potency, while its mirror image was essentially inactive at the same receptor, highlighting the importance of a precise three-dimensional fit for molecular recognition. semanticscholar.org This differential activity is a cornerstone of pharmacology, where the "eutomer" (the more active enantiomer) is responsible for the desired effect, while the "distomer" (the less active one) may be inactive or contribute to side effects.
Should an analogue of this compound be designed to possess a chiral center, it is highly probable that its enantiomers would exhibit different affinities and efficacies when interacting with a chiral biological target, such as a protein receptor or enzyme. semanticscholar.orgnih.gov
Conformational Analysis and its Implications for Molecular Interactions
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, the most significant conformational feature is the dihedral angle between the planes of the phenyl and nicotinonitrile rings.
Due to the steric hindrance from the two ortho-methoxy groups, a coplanar arrangement of the two rings is energetically unfavorable. The molecule is forced into a twisted conformation. cwu.edu X-ray diffraction studies of closely related molecules provide quantitative insight into this phenomenon. For instance, in 2-methoxy-4,6-diphenylnicotinonitrile, the dihedral angle between the pyridine core and an attached phenyl ring was found to be 42.02°. nih.gov In another complex nicotinonitrile derivative, the dihedral angle between the pyridine ring and a 4-hydroxy-3,5-dimethoxy-substituted benzene (B151609) ring was 43.24°. nih.gov
This forced, non-planar conformation has significant implications:
Defined 3D Shape: It locks the molecule into a relatively rigid three-dimensional shape, which is crucial for specific binding to a biological target.
Molecular Recognition: The specific orientation of the dimethoxyphenyl group relative to the nicotinonitrile core creates a unique topographic and electrostatic surface for intermolecular interactions, such as π–π stacking and hydrogen bonding. nih.gov
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the energy barriers for ring rotation and identify the most stable conformers, providing a deeper understanding of the molecule's dynamic behavior. mdpi.comcwu.edu
Conformational Data from Related Structures
| Compound | Rings | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2-Methoxy-4,6-diphenylnicotinonitrile | Pyridine (Cg1) and Phenyl (Cg3) | 42.019(53) | nih.gov |
This conformational rigidity, dictated primarily by the steric effects of the 2,6-dimethoxyphenyl moiety, is a key element in the structure-function correlation for this class of compounds.
Emerging Research Frontiers and Future Perspectives in 2 2,6 Dimethoxyphenyl Nicotinonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nicotinonitrile derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and the use of hazardous reagents. However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic strategies. researchgate.netmdpi.com
One promising approach is the use of one-pot, multi-component reactions. For instance, a four-component reaction involving an appropriate benzaldehyde, a substituted acetophenone (B1666503), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) has been successfully employed for the synthesis of related 2-amino-6-aryl-4-phenylnicotinonitriles. nih.gov This method offers several advantages, including a reduction in the number of synthetic steps, lower energy consumption, and minimized waste generation. Microwave-assisted organic synthesis represents another green alternative, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.comnih.gov
Future research in this area will likely focus on the development of catalytic systems for the synthesis of 2-(2,6-dimethoxyphenyl)nicotinonitrile. The use of reusable, solid-supported catalysts could further enhance the sustainability of the synthetic process by simplifying product purification and reducing catalyst waste. researchgate.net Additionally, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids will be crucial in minimizing the environmental impact of the synthesis. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages | Relevant Green Chemistry Principles |
| One-Pot, Multi-component Reactions | Combination of multiple reaction steps into a single operation. | Reduced waste, time, and energy consumption. | Prevention, Atom Economy, Reduce Derivatives. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, and reduced side reactions. mdpi.com | Design for Energy Efficiency. nih.gov |
| Catalytic Methods | Employment of catalysts to facilitate reactions. | Lower activation energies, increased reaction rates, and potential for catalyst recycling. nih.gov | Catalysis. nih.gov |
| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally friendly solvents. | Reduced solvent waste and toxicity. mdpi.com | Safer Solvents and Auxiliaries. nih.gov |
Exploration of Underexplored Reactivity Patterns and Chemical Transformations
The chemical reactivity of this compound is largely dictated by the interplay of its three key structural components: the pyridine (B92270) ring, the cyano group, and the 2,6-dimethoxyphenyl substituent.
The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The presence of the electron-donating 2,6-dimethoxy groups on the phenyl ring can modulate the electron density of the pyridine ring, thereby influencing its reactivity towards nucleophiles. Conversely, electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult but can be achieved under forcing conditions. masterorganicchemistry.com The directing effects of the substituents will play a crucial role in determining the position of electrophilic attack.
The cyano group is a versatile functional group that can undergo a variety of chemical transformations. nih.govresearchgate.net It is a potent electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. nih.gov The cyano group itself can act as a radical acceptor in cascade reactions, providing a pathway for the construction of complex molecular architectures. rsc.org Furthermore, the nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further functionalization.
The 2,6-dimethoxyphenyl group, with its two methoxy (B1213986) substituents, significantly influences the electronic properties and steric environment of the molecule. The methoxy groups are strong electron-donating groups, which can impact the reactivity of both the pyridine and phenyl rings. Steric hindrance from the bulky dimethoxyphenyl group may also play a role in directing the approach of reagents.
Future research should focus on systematically exploring the reactivity of this compound under various reaction conditions to uncover novel chemical transformations and to develop a deeper understanding of its reactivity profile.
Expansion of Academic Applications in Catalysis and Advanced Materials (Mechanistic Focus)
The unique structural features of this compound make it an intriguing candidate for applications in catalysis and advanced materials.
In the realm of catalysis, the nitrogen atom of the pyridine ring and the cyano group can potentially coordinate with metal centers, making the compound a bidentate ligand for the development of novel organometallic catalysts. The electronic properties of the ligand, which can be tuned by the substituents on the phenyl ring, could influence the catalytic activity and selectivity of the resulting metal complexes. For example, such catalysts could be explored for their efficacy in cross-coupling reactions or asymmetric catalysis. The non-innocent character of similar ligands in alcohol dehydrogenation reactions suggests that the nicotinonitrile scaffold could actively participate in catalytic cycles. nih.gov
In the field of advanced materials, nicotinonitrile derivatives have shown promise as photoactive materials. researchgate.netmdpi.com The extended π-conjugated system in this compound, coupled with the electron-withdrawing nature of the cyano group and the electron-donating nature of the dimethoxyphenyl group, suggests that this compound may exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These properties could be harnessed for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or photopolymerization initiators. mdpi.com Mechanistic studies, including computational modeling, will be essential to understand the structure-property relationships and to guide the design of new materials with tailored optical and electronic properties.
| Potential Application | Key Structural Feature | Mechanistic Focus |
| Organometallic Catalysis | Pyridine nitrogen and cyano group as coordinating sites. | Understanding ligand-metal interactions and their influence on catalytic activity and selectivity. |
| Photoluminescent Materials | Extended π-conjugated system with donor-acceptor character. | Investigating the nature of electronic transitions and their correlation with emission properties. |
| Fluorescent Sensors | Sensitivity of the electronic structure to the environment. | Elucidating the mechanism of analyte-induced changes in fluorescence. |
Deeper Mechanistic Understanding of Biological Target Interactions (Non-Clinical Focus)
Nicotinonitrile derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. ekb.egnih.gov While the specific biological targets of this compound have not yet been elucidated, studies on related compounds provide valuable insights into its potential mechanisms of action.
For instance, some nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov The proposed mechanism of action involves the binding of the nicotinonitrile scaffold to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. Molecular docking studies can be a powerful tool to predict the binding mode of this compound with various protein targets and to identify key interactions that contribute to its binding affinity. f1000research.comnih.govnih.gov
Another potential mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This can be triggered by various cellular stresses, including the inhibition of key survival pathways. Further research is needed to investigate the pro-apoptotic effects of this compound and to identify the specific cellular pathways involved. Understanding the structure-activity relationships (SAR) of a series of related compounds can provide crucial information for the design of more potent and selective analogues. nih.govnih.gov
| Potential Biological Target | Proposed Mechanism of Action | Investigative Approaches |
| Tyrosine Kinases | Competitive inhibition at the ATP-binding site. | Enzyme inhibition assays, molecular docking, and structural biology. |
| Apoptotic Pathways | Induction of programmed cell death. | Cell-based assays for apoptosis, western blotting for key apoptotic proteins. |
| Other Protein-Protein Interactions | Disruption of critical protein-protein interactions. researchgate.net | High-throughput screening, biophysical binding assays, and computational modeling. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
ML models can also be developed to predict the properties of new compounds, such as their synthetic accessibility, reactivity, and biological activity. sc.edunih.govarxiv.orgimeche.org This can significantly accelerate the research and development process by prioritizing the synthesis of the most promising candidates. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate the structural features of nicotinonitrile derivatives with their biological activity.
Furthermore, AI and ML can be employed to optimize synthetic routes and reaction conditions. rsc.org By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal parameters for a given reaction, leading to higher yields, reduced reaction times, and improved sustainability.
| Application of AI/ML | Specific Task | Potential Impact |
| Compound Design | Generation of novel nicotinonitrile derivatives. | Accelerated discovery of new compounds with improved properties. |
| Property Prediction | Prediction of physicochemical and biological properties. | Prioritization of synthetic targets and reduction of experimental costs. |
| Synthesis Optimization | Optimization of reaction conditions and synthetic routes. | Increased efficiency and sustainability of chemical synthesis. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,6-dimethoxyphenyl)nicotinonitrile, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions, such as Suzuki–Miyaura coupling for aryl group introduction or nucleophilic substitution for nitrile formation. For example, intermediates with 2,6-dimethoxyphenyl groups (e.g., 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate) are synthesized via Friedel–Crafts acylation followed by bromination . Yield optimization can be achieved using catalysts like CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles, which enhance reaction efficiency and simplify purification . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants (1:1.2 for aryl halide to nitrile precursor).
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., CH–π, π–π stacking). For example, 2-methoxy-4,6-diphenylnicotinonitrile crystallizes in the orthorhombic system (space group Pbca) with unit cell parameters a = 14.21 Å, b = 9.65 Å, c = 24.38 Å .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 318.11 for C₂₀H₁₆N₂O₃) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Answer :
- Solubility : Test in solvents like DMSO (commonly used at 10 mM stock solutions) or aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–37°C), and light exposure. Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacological targets of this compound?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., G protein-coupled receptors). For instance, analogs like SR48692 (containing 2,6-dimethoxyphenyl) show antagonist activity at neurotensin receptors .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for 2-methoxy-4,6-diphenylnicotinonitrile) to predict reactivity and charge transfer properties .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability .
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in disease models?
- Answer :
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays.
- Cytotoxicity : Use MTT or apoptosis assays (e.g., Annexin V staining) in cancer cell lines .
- In vivo models : Administer the compound (10–50 mg/kg) in rodent models of inflammation or neurodegeneration. Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA .
Q. What ADMET properties should be prioritized during lead optimization?
- Answer :
- Absorption : Predict logP (e.g., 2.8 via SwissADME) and Caco-2 permeability.
- Metabolism : Screen for CYP450 isoforms (e.g., CYP3A4) using human liver microsomes.
- Toxicity : Assess hepatotoxicity (e.g., ALT/AST levels) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
